molecular formula C12H13N3O3S B2548192 N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1211831-39-8

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2548192
CAS No.: 1211831-39-8
M. Wt: 279.31
InChI Key: BCLJHEPGYJJMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a heterocyclic compound that contains both isoxazole and thiophene rings These rings are known for their stability and unique electronic properties, making the compound of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-keto esters under acidic conditions.

    Formation of Thiophene Ring: The thiophene ring is usually synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling of Isoxazole and Thiophene Rings: The isoxazole and thiophene rings are then coupled through a condensation reaction with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide group, converting it to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene-containing compound with potential bioactivity.

    (5-amino-6-oxo-2-thiophen-2-ylpyrimidin-1(6H)-yl)acetyl: A thiophene derivative with applications in medicinal chemistry.

Uniqueness

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is unique due to the combination of isoxazole and thiophene rings, which confer distinct electronic properties and potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-8(7-9-3-2-6-19-9)13-11(16)12(17)14-10-4-5-18-15-10/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLJHEPGYJJMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.